4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-9-2-5-15(6-3-9)11-10-4-7-16-12(10)14-8-13-11/h4,7-9H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARHSXAPRRVZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core One common approach is the cyclization of appropriate precursors, such as thiophene derivatives, under specific reaction conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Anti-Cancer Activity
Thieno[2,3-d]pyrimidine derivatives, including those containing the 4-(4-methylpiperidin-1-yl) moiety, have demonstrated promising anti-proliferative activities . These compounds are designed and synthesized to target specific kinases like VEGFR-2, which are crucial in angiogenesis and tumor growth .
Molecular Hybridization Strategy
A molecular hybridization strategy involving thieno[2,3-d]pyrimidin-4(3H)-one has been applied to create new series of VEGFR-2 inhibitors . This approach combines different pharmacophores to optimize the interaction with the target protein .
- Thieno[2,3-d]pyrimidin-4(3H)-one: Serves as a heteroaromatic system, occupying the hinge region of the kinase .
- 1,3,4-Oxadiazol Moiety: Acts as a spacer to occupy the linker region .
- Amide Moiety: Functions as a pharmacophore group to occupy the DFG motif region .
- Hydrophobic Moieties: Serve as a hydrophobic tail to occupy the allosteric binding pocket .
Case Study: Molecular Extension Strategy
The molecular extension of 1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one has been explored for its anti-proliferative potential . Docking studies have shown that this molecule can anchor at the ATP binding pocket of the ERK1 kinase domain through hydrogen bonding .
Anti-Parasitic Activity
Certain pyrimidine molecules, including those with a sulfonamide moiety, exhibit antileishmanial and antimalarial activities . Although 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine is not explicitly mentioned, the presence of a methylpiperidine group enhances the biological activity of the compound .
Other potential applications
Some novel thieno[2,3-d]pyrimidin-4(3H)-ones containing a benzimidazole ring have shown antitrichinellosis and antiprotozoal activity .
Data Tables
While specific comprehensive data tables for this compound are not available in the search results, related compounds and their activities are referenced . For instance, the anti-proliferative assessment of a pyrido[2–d]pyrimidin-4-one derivative showed a considerable improvement in potency relative to its enaminone precursor .
Mechanism of Action
The mechanism by which 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position of thieno[2,3-d]pyrimidine is critical for biological activity. Key analogues include:
Key Findings :
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., ) often exhibit enhanced anticancer activity due to improved hydrogen bonding with target proteins. However, the 4-methylpiperidine group in the target compound may offer better membrane permeability owing to reduced polarity .
- Aniline Substitutions : Derivatives with aniline moieties (e.g., compound 20b in ) showed superior EGFR inhibition (IC₅₀ = 0.12 μM) compared to piperazine/piperidine analogues, attributed to π-π stacking and hydrophobic interactions .
Thienopyrimidine Isomer Comparisons
The position of the fused thiophene ring significantly impacts activity:
| Isomer | Antiproliferative Activity (IC₅₀, μM) | Key Target | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine | 0.15–2.30 | PI3Kα, EGFR, HDAC6 | |
| Thieno[3,2-d]pyrimidine | 1.50–5.80 | Less active |
Key Findings :
- Thieno[2,3-d]pyrimidines exhibit 10-fold higher potency than thieno[3,2-d] isomers in antiproliferative assays, likely due to optimal spatial arrangement for target binding .
Enzyme Inhibition
- HDAC6 Inhibition : Piperidine-substituted derivatives (e.g., compound 20b ) showed IC₅₀ = 0.09 μM, outperforming urea-linked analogues (IC₅₀ = 0.45 μM) .
- PDE4 Inhibition: Cyclohexane-fused thieno[2,3-d]pyrimidines (e.g., compound 12c) demonstrated PDE4B inhibition (IC₅₀ = 0.23 μM), suggesting that bulky substituents enhance enzyme interaction .
Antimicrobial Activity
- Oxadiazole-substituted derivatives (e.g., from ) exhibited moderate activity against Proteus vulgaris (MIC = 32 μg/mL), comparable to Synthomycin. The target compound’s methylpiperidine group may enhance Gram-negative activity due to increased lipophilicity .
Pharmacokinetic and Structural Insights
- ADMET Properties : Piperidine derivatives generally show better cell permeability than piperazine analogues, as the latter’s basic nitrogen increases polarity .
- Molecular Docking: Aniline-substituted thieno[2,3-d]pyrimidines form hydrogen bonds with EGFR’s Met793 and hydrophobic interactions with Leu718, while piperidine derivatives rely on van der Waals forces .
Biological Activity
Chemical Identity and Properties
4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine is a compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. Its molecular formula is with a molecular weight of 339.45 g/mol. The compound has been noted for its structural features that contribute to its biological efficacy, including a thieno[2,3-d]pyrimidine core which is known for its diverse pharmacological properties.
Antimicrobial Properties
Research has highlighted the potential of this compound as an effective antimicrobial agent. A study focused on small molecule inhibitors against mycobacteria identified several compounds with significant inhibitory activity against non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb). The compound was part of a screening library that revealed promising results in inhibiting bacterial growth, with some derivatives showing over 50% inhibition in vitro under specific conditions .
The mechanism by which this compound exerts its antimicrobial effects may involve targeting specific bacterial enzymes or pathways. For instance, studies have indicated that compounds within the thieno[2,3-d]pyrimidine class can inhibit dihydrofolate reductase, an enzyme critical for bacterial survival. This inhibition leads to reduced synthesis of folate, essential for DNA synthesis and cell division .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that similar compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This action could position the compound as a candidate for treating inflammatory diseases alongside its antimicrobial applications .
Summary of Biological Activity
| Activity | Target | Effectiveness | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacteria (NTM & Mtb) | >50% Inhibition | , |
| Anti-inflammatory | COX Enzymes | Inhibition observed | , |
Case Studies
- Inhibition of Mycobacterial Growth : In a high-throughput screening assay, this compound derivatives were tested against various mycobacterial strains. Results indicated that several compounds exhibited strong inhibitory effects, particularly against drug-resistant strains of Mtb, suggesting potential for development into new therapeutic agents .
- Synergistic Effects with Antibiotics : Another study evaluated the compound's effectiveness in combination with traditional antibiotics. The findings demonstrated that certain combinations led to enhanced bacterial clearance in macrophage models compared to monotherapy, indicating a potential strategy for overcoming antibiotic resistance in mycobacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
